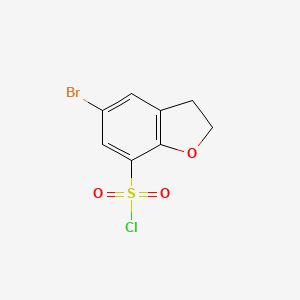

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCSWTWTTAMPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383423 | |

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-00-9 | |

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a key intermediate in contemporary drug discovery. The benzofuran scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document details a proposed two-step synthesis commencing with the regioselective bromination of 2,3-dihydrobenzofuran, followed by a directed chlorosulfonation. The guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations.

Introduction and Significance

The 2,3-dihydrobenzofuran framework is a core structural component in numerous biologically active molecules and approved pharmaceuticals.[1] Its derivatives have garnered significant attention for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The strategic functionalization of this scaffold is paramount for the modulation of its pharmacological properties. The title compound, this compound, serves as a versatile building block, enabling the introduction of a sulfonamide moiety at the 7-position, a common functional group in many therapeutic agents. The presence of the bromine atom at the 5-position offers a handle for further synthetic diversification, for instance, through cross-coupling reactions.

This guide will elucidate a logical and efficient synthetic route to this valuable intermediate, grounded in the principles of electrophilic aromatic substitution and the directing effects of substituents on the benzofuran ring system.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a two-step sequence starting from the commercially available 2,3-dihydrobenzofuran. The disconnection of the sulfonyl chloride and bromide functionalities leads to the following proposed synthetic pathway:

This forward synthesis approach is predicated on the following mechanistic considerations:

-

Step 1: Electrophilic Bromination. The oxygen atom of the dihydrofuran ring is an activating, ortho-, para-directing group. Therefore, electrophilic bromination of 2,3-dihydrobenzofuran is anticipated to yield primarily the 5-bromo isomer (para-substitution), potentially with some of the 7-bromo isomer (ortho-substitution).

-

Step 2: Electrophilic Chlorosulfonation. With the 5-position occupied by a bromine atom, the subsequent chlorosulfonation is directed by both existing substituents. The oxygen atom strongly activates the ortho position (C7), while the deactivating but ortho-, para-directing bromine atom also influences the regioselectivity. The potent activating effect of the oxygen is expected to direct the sulfonyl chloride group to the 7-position.

Detailed Synthesis Pathway

Step 1: Synthesis of 5-bromo-2,3-dihydrobenzofuran

The first step involves the regioselective bromination of 2,3-dihydrobenzofuran. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, as it provides a source of electrophilic bromine for substitution on activated aromatic rings.

Reaction Scheme:

-

To a solution of 2,3-dihydrobenzofuran (1.0 eq) in acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2,3-dihydrobenzofuran.

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The oxygen atom of the dihydrofuran ring donates electron density into the aromatic system, activating the ring towards electrophilic attack. The attack of the π-system on the electrophilic bromine from NBS preferentially occurs at the 5-position (para to the oxygen) due to a combination of electronic activation and potentially less steric hindrance compared to the 7-position (ortho).

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2,3-Dihydrobenzofuran | 120.15 | 1.0 |

| N-Bromosuccinimide | 177.98 | 1.05 |

Step 2: Synthesis of this compound

The second step is the chlorosulfonation of the brominated intermediate. This can be achieved using a sulfur trioxide-dimethylformamide complex (SO₃-DMF) to introduce the sulfonic acid group, followed by conversion to the sulfonyl chloride with thionyl chloride (SOCl₂). This method is adapted from a known procedure for the sulfonation of 2,3-dihydrobenzofuran.[2]

Reaction Scheme:

-

In a three-necked flask under a nitrogen atmosphere, add sulfur trioxide-N,N-dimethylformamide complex (1.2 eq) and 1,2-dichloroethane.

-

Stir the slurry at room temperature and add a solution of 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in 1,2-dichloroethane dropwise.

-

Slowly heat the reaction mixture to approximately 85°C and maintain for several hours, monitoring the reaction by TLC.

-

After completion of the sulfonation, cool the reaction mixture to room temperature.

-

Add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Stir the mixture for an additional 1-2 hours at room temperature.

-

Carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

The chlorosulfonation is also an electrophilic aromatic substitution. The SO₃ in the SO₃-DMF complex is the electrophile. The directing effects of the substituents on the 5-bromo-2,3-dihydrobenzofuran ring are crucial here. The oxygen atom at position 1 is a powerful activating group that directs electrophiles to the ortho and para positions (7 and 5, respectively). Since the 5-position is blocked by bromine, the strong activating effect of the oxygen directs the sulfonation to the 7-position. The bromine at position 5 is a deactivating group but is also an ortho-, para-director. It directs to positions 4 and 6. The activating effect of the oxygen is dominant, leading to the desired 7-substituted product. The subsequent reaction with thionyl chloride converts the sulfonic acid intermediate to the final sulfonyl chloride.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 5-bromo-2,3-dihydrobenzofuran | 199.04 | 1.0 |

| SO₃-DMF complex | 153.13 | 1.2 |

| Thionyl chloride | 118.97 | 1.2 |

Visualization of the Overall Workflow

The following diagram illustrates the complete proposed synthesis pathway.

Conclusion

This technical guide outlines a robust and logical two-step synthesis for this compound from readily available starting materials. The proposed pathway leverages fundamental principles of electrophilic aromatic substitution and substituent directing effects to achieve the desired regiochemistry. The detailed protocols and mechanistic explanations provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel benzofuran derivatives for applications in drug discovery and development.

References

physicochemical properties of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

An In-Depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The document details its core physicochemical properties, provides an expert-driven analysis of its synthesis and chemical reactivity, and explores its applications. Methodologies for synthesis and handling are presented with a focus on the underlying chemical principles to ensure both safety and experimental success. This guide is intended to serve as a foundational resource for scientists leveraging this versatile compound in the synthesis of novel bioactive molecules.

Introduction: A Privileged Scaffold in Modern Synthesis

This compound is a bifunctional reagent of significant interest in contemporary organic synthesis. Its structure is composed of two key components: the 2,3-dihydrobenzofuran core and a highly reactive sulfonyl chloride group.

-

The 2,3-Dihydrobenzofuran Core: This scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, three-dimensional shape is found in numerous natural products and pharmacologically active compounds, making it an excellent starting point for designing new therapeutic agents.[1][2][3] The bromine atom at the 5-position provides a valuable handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the generation of diverse molecular libraries.[4]

-

The Sulfonyl Chloride Functional Group: This group is a powerful electrophile, primarily used for the synthesis of sulfonamides.[5] The sulfonamide linkage is a cornerstone of drug design, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[6] The reactivity of the sulfonyl chloride allows for reliable bond formation with primary and secondary amines under well-established conditions.[6]

The combination of these features makes this compound a strategic intermediate for creating complex molecules with potential biological activity.

Physicochemical Properties

A clear understanding of a compound's physical properties is critical for its proper handling, storage, and use in chemical reactions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 690632-00-9 | [7][8][9][10][11] |

| Molecular Formula | C₈H₆BrClO₃S | [7][8][9] |

| Molecular Weight | 297.55 g/mol | [8][10] |

| Appearance | Solid | [7] |

| Melting Point | 121 °C | [10] |

| IUPAC Name | 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | [7] |

| InChI Key | WDCSWTWTTAMPFJ-UHFFFAOYSA-N | [7] |

| Purity | Typically ≥97% | [7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding dihydrobenzofuran precursor. The choice of reagents and conditions is dictated by the need for regioselective functionalization of the aromatic ring.

Step-by-Step Synthesis Protocol

-

Preparation of the Precursor: The synthesis begins with a suitable precursor, 5-bromo-2,3-dihydrobenzofuran. This intermediate can be prepared via various established methods for dihydrobenzofuran synthesis, often involving the cyclization of appropriately substituted phenols.[12][13]

-

Chlorosulfonation: The key transformation is the electrophilic aromatic substitution reaction to install the sulfonyl chloride group. This is most commonly achieved using chlorosulfonic acid (ClSO₃H).

-

Rationale: Chlorosulfonic acid is a highly potent electrophile required to activate the moderately reactive benzofuran ring system for sulfonation. The reaction must be conducted under anhydrous conditions and at low temperatures to control its high reactivity and prevent degradation.

-

Procedure: 5-bromo-2,3-dihydrobenzofuran is added portion-wise to an excess of chilled chlorosulfonic acid (0-5 °C) under an inert atmosphere. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure completion.

-

-

Workup and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The sulfonyl chloride group is largely stable to rapid hydrolysis under these acidic, cold conditions. The precipitated solid product is then collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Safe Handling

The utility of this compound is defined by the reactivity of its sulfonyl chloride group. Proper handling and storage are paramount to maintaining its integrity.

Primary Reaction: Sulfonamide Formation

The principal reaction is nucleophilic substitution at the sulfur atom by an amine to form a stable sulfonamide bond. This reaction is robust and high-yielding, forming the basis of its application in library synthesis.

Caption: General reaction scheme for the synthesis of sulfonamides.

Stability and Storage: A Critical Protocol

The sulfonyl chloride functional group is highly susceptible to hydrolysis.[14][15] Exposure to atmospheric moisture will lead to the slow conversion of the compound to the corresponding sulfonic acid, rendering it inactive for its intended purpose and releasing corrosive hydrochloric acid.

Self-Validating Storage Protocol:

-

Atmosphere: Always store under a dry, inert atmosphere (e.g., argon or nitrogen).[7][14] This is the most critical factor in preventing degradation.

-

Temperature: Store in a cool, dry place.[14] Refrigeration at 2-8°C is recommended to minimize the rate of any potential decomposition pathways.[7]

-

Container: Use tightly sealed, corrosion-resistant containers, such as glass bottles with PTFE-lined caps.[14]

-

Handling: Handle exclusively in a well-ventilated fume hood. When weighing and dispensing, do so quickly to minimize exposure to ambient air.

Applications in Research and Drug Development

The structural motifs within this molecule make it a valuable tool for addressing modern challenges in drug discovery.

-

Scaffold for Kinase Inhibitors: The benzofuran core is a common feature in inhibitors of various protein kinases, which are crucial targets in oncology.[2] The ability to elaborate the structure via the bromine and sulfonyl chloride groups allows for the systematic exploration of the structure-activity relationship (SAR) needed to optimize potency and selectivity.

-

Synthesis of Anti-inflammatory Agents: Dihydrobenzofuran derivatives have been investigated as inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in inflammation.[1]

-

Combinatorial Chemistry and Library Synthesis: As a building block, this compound is ideal for parallel synthesis.[5] The reliable nature of sulfonamide formation allows for the rapid creation of large libraries of related compounds, which can then be screened for biological activity against a wide range of targets.

Spectral Data and Characterization

Confirmation of the compound's identity and purity is essential. While raw spectra are lot-specific, the expected spectral characteristics provide a benchmark for validation. Spectral data for this compound are available from chemical suppliers and databases.[16]

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the benzofuran ring and the aliphatic protons of the dihydrofuran portion. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,6-tetrasubstituted pattern.

-

¹³C NMR: The carbon spectrum will confirm the presence of eight unique carbon atoms, with signals in the aromatic and aliphatic regions.

-

IR Spectroscopy: A strong absorption band characteristic of the S=O stretching in the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹) would be expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (297.55), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Conclusion

This compound is a high-value synthetic intermediate that merges the desirable "privileged" dihydrobenzofuran scaffold with the versatile reactivity of a sulfonyl chloride. Its utility in constructing diverse molecular architectures makes it a powerful tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for unlocking its full potential in the laboratory.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 6. ajchem-b.com [ajchem-b.com]

- 7. This compound | 690632-00-9 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. pschemicals.com [pschemicals.com]

- 10. chembk.com [chembk.com]

- 11. 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-SULFONYL CHLORIDE | 690632-00-9 [chemicalbook.com]

- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 13. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-SULFONYL CHLORIDE(690632-00-9) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride (CAS: 690632-00-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a key intermediate molecule that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining a brominated dihydrobenzofuran core with a reactive sulfonyl chloride group, make it a valuable building block for the synthesis of a diverse range of complex molecules. The dihydrobenzofuran motif is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of the bromine atom and the sulfonyl chloride group allows for selective and sequential chemical modifications, providing a gateway to novel chemical entities with therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important reagent, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 690632-00-9 | [1][2] |

| Molecular Formula | C₈H₆BrClO₃S | [1][2] |

| Molecular Weight | 297.55 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 121-124 °C | [3] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Mechanism

The preparation of this compound is a multi-step process that begins with the synthesis of the dihydrobenzofuran core, followed by bromination and subsequent chlorosulfonation.

Part 1: Synthesis of the Precursor, 5-bromo-2,3-dihydrobenzofuran

A common route to 2,3-dihydrobenzofurans involves the intramolecular cyclization of appropriately substituted phenols. For the synthesis of the 5-bromo substituted precursor, a plausible pathway starts from a commercially available bromophenol.

Experimental Protocol: Synthesis of 5-bromo-2,3-dihydrobenzofuran

This protocol is a representative example based on established synthetic methodologies for dihydrobenzofurans.

-

Alkylation of 4-bromophenol: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, is added potassium carbonate (2-3 equivalents). The mixture is stirred at room temperature, and then 1,2-dibromoethane (1.1-1.5 equivalents) is added. The reaction mixture is heated to reflux and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Cyclization: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then dissolved in a suitable solvent and a strong base, such as sodium hydroxide, is added to promote the intramolecular Williamson ether synthesis via cyclization. The reaction is stirred at an elevated temperature until the cyclization is complete.

-

Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-bromo-2,3-dihydrobenzofuran is then purified by column chromatography on silica gel.

Part 2: Chlorosulfonation of 5-bromo-2,3-dihydrobenzofuran

The key step in the synthesis of the title compound is the electrophilic aromatic substitution reaction, specifically chlorosulfonation, at the C7 position of the dihydrobenzofuran ring. The electron-donating nature of the ether oxygen directs electrophiles to the ortho and para positions. With the C5 position blocked by a bromine atom, the sulfonation occurs regioselectively at the C7 position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure in the Journal of Chemical Sciences, 2021, 133, 11.

-

Reaction Setup: To an ice-cooled solution of 5-bromo-2,3-dihydrobenzofuran (1 equivalent) in dichloromethane (CH₂Cl₂), a solution of chlorosulfonic acid (6 equivalents) in CH₂Cl₂ is added dropwise over a period of 2 minutes.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully poured into ice water. The dichloromethane is then removed under reduced pressure.

-

Purification: The precipitated solid is collected by filtration and dried to yield this compound as a white solid.

Caption: Synthetic pathway to this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for the introduction of the 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl moiety onto nucleophilic substrates.

Reactions with Nucleophiles

-

Amines: The most common application of this reagent is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often key structural motifs in biologically active molecules.

-

Alcohols and Phenols: In a similar fashion, alcohols and phenols react with this compound to yield sulfonate esters.[4] These reactions are also generally performed in the presence of a base. The resulting sulfonate esters can be utilized as good leaving groups in subsequent nucleophilic substitution reactions.[4]

-

Thiols: Thiols can be converted to thiosulfonates upon reaction with sulfonyl chlorides. However, the direct reaction of thiols with sulfonyl chlorides can sometimes lead to complex mixtures. Alternative methods for the synthesis of thiosulfonates are often preferred.

Application in the Synthesis of BRD4 Bromodomain Inhibitors

A notable application of this compound is in the synthesis of inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are implicated in cancer and inflammatory diseases.

Experimental Protocol: Synthesis of 5-Bromo-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide

This protocol is adapted from a published procedure in the Journal of Chemical Sciences, 2021, 133, 11.

-

Reaction Setup: To a solution of 6-methoxy-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in dichloromethane (CH₂Cl₂), add this compound (1.1 equivalents).

-

Addition of Base: Add pyridine (0.3 mL) to the mixture.

-

Reaction Execution: The resulting mixture is stirred at 43 °C for 3 hours. Monitor the reaction by TLC (ethyl acetate/light petroleum (1:1, v/v)).

-

Work-up: Upon completion, the mixture is cooled and diluted with 1 mol/L HCl and water. The aqueous layer is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified to yield the final sulfonamide.

Caption: Workflow for the synthesis of a sulfonamide derivative.

Characterization Data

The identity and purity of this compound are confirmed through various analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.69 (s, 1H, Ar-H), 7.64 (s, 1H, Ar-H), 4.71 (t, J = 8.8 Hz, 2H, -OCH₂-), 3.22 (t, J = 8.7 Hz, 2H, -CH₂Ar-). (Note: This data is for a sulfonamide derivative, as the direct ¹H NMR for the sulfonyl chloride was not available in the cited literature. The aromatic and dihydrofuran protons would have similar shifts in the sulfonyl chloride).

Safety and Handling

This compound is a corrosive substance and requires careful handling to avoid exposure.

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and safety shower should be readily accessible.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the creation of libraries of compounds for biological screening. The successful application of this reagent in the development of BRD4 inhibitors underscores its potential in modern medicinal chemistry. As the demand for novel therapeutics continues to grow, reagents like this compound will undoubtedly play a crucial role in the innovation of next-generation medicines.

References

An In-depth Technical Guide to Substituted Dihydrobenzofuran Sulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive overview of substituted dihydrobenzofuran sulfonyl chlorides, a class of chemical intermediates gaining increasing importance in medicinal chemistry and materials science. We will delve into their synthesis, explore their reactivity, and highlight their applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of these versatile building blocks.

Introduction: The Dihydrobenzofuran Scaffold in Modern Chemistry

The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Its unique three-dimensional structure and electronic properties make it an attractive scaffold for the design of novel drugs. The introduction of a sulfonyl chloride group onto this scaffold creates a highly reactive and versatile intermediate, the dihydrobenzofuran sulfonyl chloride, which can be readily transformed into a variety of functional groups, most notably sulfonamides.

Substituted dihydrobenzofuran sulfonamides have shown promise in a variety of therapeutic areas, including as anti-inflammatory agents, anticancer therapeutics, and modulators of various receptors.[4][5][6] The nature and position of the substituents on the dihydrobenzofuran ring play a crucial role in determining the biological activity and pharmacokinetic properties of the final compounds, making the synthesis of a diverse range of substituted dihydrobenzofuran sulfonyl chlorides a key objective for medicinal chemists.

Synthesis of Substituted Dihydrobenzofuran Sulfonyl Chlorides

The synthesis of substituted dihydrobenzofuran sulfonyl chlorides can be broadly approached in two ways: by first synthesizing the substituted dihydrobenzofuran core followed by sulfonyl chloride installation, or by modifying a pre-existing dihydrobenzofuran sulfonyl chloride.

Synthesis of the Dihydrobenzofuran Core

A variety of methods have been developed for the synthesis of the dihydrobenzofuran scaffold, often leveraging transition metal-catalyzed reactions.[1][7] These methods allow for the introduction of a wide range of substituents on both the aromatic and the dihydrofuran rings.

Key Synthetic Strategies:

-

Intramolecular Cyclization: One common approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, ortho-allylphenols can undergo cyclization to form 2,3-dihydrobenzofurans.[3]

-

Transition Metal-Catalyzed Reactions: Palladium, copper, and rhodium-catalyzed reactions have been extensively used to construct the dihydrobenzofuran ring system.[1][7][8] These methods often offer high efficiency and stereocontrol.

-

[Rh(II)]-Catalyzed Denitrogenative Annulation: A notable method for the synthesis of substituted 3-methylene-2,3-dihydrobenzofurans involves the Rh(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles.[8]

Introduction of the Sulfonyl Chloride Group

Once the desired substituted dihydrobenzofuran is obtained, the sulfonyl chloride group is typically introduced via electrophilic aromatic substitution.

A General Protocol for the Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride:

A widely used method for the synthesis of 2,3-dihydrobenzofuran-5-sulfonyl chloride involves the reaction of 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride.[9]

Step-by-Step Protocol:

-

To a flask under a nitrogen atmosphere, add sulfur trioxide-N,N-dimethylformamide complex and N,N-dimethylformamide.

-

Stir the solution at room temperature and add 2,3-dihydrobenzofuran dropwise.

-

Slowly heat the solution to 85-90°C over one hour.

-

Allow the solution to cool to room temperature.

-

Add thionyl chloride dropwise.

-

The resulting mixture is then worked up to isolate the 2,3-dihydrobenzofuran-5-sulfonyl chloride product.[9]

This method can be adapted for various substituted dihydrobenzofurans, although the reaction conditions may need to be optimized depending on the nature and position of the substituents.

Diagram: General Synthetic Scheme

Caption: General synthetic approaches to substituted dihydrobenzofuran sulfonyl chlorides.

Characterization of Dihydrobenzofuran Sulfonyl Chlorides

The structural elucidation of substituted dihydrobenzofuran sulfonyl chlorides relies on a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features |

| Infrared (IR) | Strong characteristic absorption bands for the sulfonyl chloride group are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10] |

| NMR Spectroscopy | ¹H NMR: Protons on the dihydrofuran ring typically appear as multiplets in the aliphatic region, while aromatic protons resonate in the downfield region. The chemical shifts are influenced by the substituents on the ring.[11][12] ¹³C NMR: The carbon atoms of the dihydrobenzofuran skeleton show characteristic chemical shifts that can be used for structural confirmation.[13] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak. A characteristic isotopic pattern for chlorine (A+2 peak) will be observed for fragments containing the sulfonyl chloride group.[10] |

Reactivity and Reaction Mechanisms

The sulfonyl chloride group is a powerful electrophile, making dihydrobenzofuran sulfonyl chlorides highly reactive towards a variety of nucleophiles.[14][15]

Nucleophilic Substitution Reactions

The most common reaction of dihydrobenzofuran sulfonyl chlorides is nucleophilic substitution at the sulfur atom.

Reaction with Amines (Sulfonamide Formation):

This is the most widely utilized reaction, leading to the formation of sulfonamides, which are often the target bioactive molecules.[16] The reaction proceeds readily with primary and secondary amines.

R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻

Reaction with Alcohols (Sulfonate Ester Formation):

In the presence of a base, dihydrobenzofuran sulfonyl chlorides react with alcohols to form sulfonate esters.

R-SO₂Cl + R'OH → R-SO₂OR' + HCl

Reaction with Water (Hydrolysis):

Sulfonyl chlorides react with water to produce the corresponding sulfonic acid.[14] This is often an undesirable side reaction, and reactions are typically carried out under anhydrous conditions.

R-SO₂Cl + H₂O → R-SO₃H + HCl

Reaction Mechanism

Nucleophilic substitution at the sulfonyl sulfur can proceed through different mechanisms. For the reaction with amines, an addition-elimination mechanism is generally proposed. The reaction kinetics can be influenced by the steric and electronic properties of both the sulfonyl chloride and the nucleophile.[17]

Diagram: Nucleophilic Substitution Mechanism

Caption: General mechanism of nucleophilic substitution at the sulfonyl chloride group.

Applications in Drug Discovery and Development

The dihydrobenzofuran scaffold is a key structural motif in a wide array of biologically active compounds.[1] The corresponding sulfonyl chlorides serve as crucial intermediates in the synthesis of these molecules.

Anti-inflammatory Agents

Derivatives of 2,3-dihydrobenzofuran-2-one have been identified as potent anti-inflammatory agents.[5] The synthesis of these compounds often involves the use of a substituted dihydrobenzofuran intermediate that could be derived from a sulfonyl chloride. Furthermore, fluorinated dihydrobenzofuran derivatives have shown significant anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4]

Anticancer Agents

The benzofuran core is present in several compounds with anticancer activity.[6] Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the benzofuran ring are critical for their cytotoxic effects.[6] Dihydrobenzofuran derivatives have also been investigated as potential anticancer agents, with some fluorinated derivatives showing promising results in inhibiting cancer cell proliferation.[4]

Receptor Modulators

-

Cannabinoid Receptor 2 (CB₂) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB₂ agonists, which are of interest for the treatment of neuropathic pain.[18]

-

GPR119 Agonists: Dihydrobenzofuran derivatives have been identified as potent agonists of GPR119, a G-protein coupled receptor involved in glucose homeostasis, making them potential candidates for the treatment of type 2 diabetes.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydrobenzofuran sulfonamides is highly dependent on the substitution pattern on the dihydrobenzofuran ring. For example, in a series of anti-inflammatory 2,3-dihydrobenzofuran-2-ones, compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be particularly potent.[5] For sulfonamide drugs in general, the nature of the substituents on the aromatic ring can significantly influence their binding to target enzymes.[16][20]

Table of Bioactive Dihydrobenzofuran Derivatives:

| Compound Class | Target | Therapeutic Potential | Reference |

| Fluorinated Dihydrobenzofurans | COX-2, NOS2 | Anti-inflammatory, Anticancer | [4] |

| Dihydrobenzofuran-2-ones | Prostaglandin Synthesis | Anti-inflammatory | [5] |

| 3,3-Disubstituted Dihydrobenzofurans | CB₂ Receptor | Neuropathic Pain | [18] |

| Dihydrobenzofuran Derivatives | GPR119 | Type 2 Diabetes | [19] |

Safety, Handling, and Storage

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

General Precautions:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22] Avoid inhalation of dust or vapors and contact with skin and eyes.[22]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[21] Protect from moisture, as they react with water.[23] They are often stored under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong bases, alcohols, and metals.[21]

Always consult the Safety Data Sheet (SDS) for the specific sulfonyl chloride being used for detailed safety information.[21][23][24]

Conclusion

Substituted dihydrobenzofuran sulfonyl chlorides are valuable and versatile intermediates in modern organic and medicinal chemistry. Their synthesis, while requiring careful control, provides access to a wide range of derivatives. The high reactivity of the sulfonyl chloride group allows for the straightforward introduction of various functional groups, particularly sulfonamides, leading to the discovery of novel bioactive molecules with potential applications in a variety of therapeutic areas. A thorough understanding of their synthesis, reactivity, and handling is crucial for researchers aiming to exploit the full potential of this important class of compounds.

References

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 15. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 16. openaccesspub.org [openaccesspub.org]

- 17. mdpi.com [mdpi.com]

- 18. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. fishersci.com [fishersci.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: A Versatile Building Block in Medicinal Chemistry

Abstract: 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a key intermediate and building block for researchers in drug discovery and chemical biology. Its unique structure combines three critical features: a 2,3-dihydrobenzofuran core, recognized as a privileged scaffold in medicinal chemistry; a reactive sulfonyl chloride group for straightforward derivatization; and a bromine atom that serves as a versatile handle for advanced synthetic modifications. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis and derivatization, and an exploration of its applications, particularly in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose identity is confirmed by its unique CAS Number, 690632-00-9.[1][2][3] The molecule's structure is foundational to its utility in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | [4] |

| CAS Number | 690632-00-9 | [1][4] |

| Chemical Formula | C₈H₆BrClO₃S | [1][4] |

| Molecular Weight | 297.55 g/mol | [1][5][6] |

| Appearance | Solid | |

| Melting Point | 121 °C | [5] |

| InChI Key | WDCSWTWTTAMPFJ-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the 5-bromo-2,3-dihydrobenzofuran precursor. The most common and direct method is chlorosulfonation.

Synthetic Pathway: Chlorosulfonation

The underlying principle of this synthesis is the reaction of an electron-rich aromatic ring with a strong electrophile. Chlorosulfonic acid (ClSO₃H) serves as the source of the chlorosulfonyl group. The reaction is directed to the 7-position due to the ortho-, para-directing effects of the ether oxygen and the steric hindrance at other positions.

Caption: Synthetic workflow for the chlorosulfonation of 5-bromo-2,3-dihydrobenzofuran.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

-

5-Bromo-2,3-dihydrobenzofuran

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice/deionized water

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,3-dihydrobenzofuran in anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

-

Causality: Using an anhydrous solvent and inert atmosphere prevents premature hydrolysis of the chlorosulfonic acid and the product sulfonyl chloride. Cooling is critical to control the highly exothermic reaction and minimize the formation of side products.

-

-

Reagent Addition: Add chlorosulfonic acid dropwise to the stirred solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.

-

Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the organic product, which is insoluble in water. Extreme caution is required as this is a highly exothermic process that releases HCl gas.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic S=O stretches of the sulfonyl chloride group.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution.

Caption: Key reactivity pathways of this compound.

Primary Application: Sulfonamide Synthesis

The most prevalent application is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating libraries of compounds to probe structure-activity relationships (SAR).

Protocol: General Sulfonamide Formation

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or THF.

-

Add a base, typically a tertiary amine like triethylamine (TEA) or pyridine (1.5 eq), to act as an HCl scavenger.

-

Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove the hydrochloride salt and excess reagents, followed by purification.

Role of the Bromine Atom

The bromine atom at the 5-position is not merely a placeholder. It provides a crucial site for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino groups, significantly expanding the chemical space accessible from a single scaffold.

Significance in Drug Discovery

The 2,3-dihydrobenzofuran moiety is considered a "privileged structure" in drug discovery.[7] Such scaffolds are known to interact with multiple biological targets, making them fertile ground for developing new therapeutic agents. Research has shown that derivatives of this structure are promising as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer.[7]

By providing this privileged core attached to a reactive handle, this compound enables medicinal chemists to:

-

Rapidly Generate Libraries: Easily synthesize a wide array of sulfonamide derivatives.

-

Conduct SAR Studies: Systematically modify the sulfonamide portion and the bromo-position to optimize potency, selectivity, and pharmacokinetic properties.

-

Develop Novel Inhibitors: Explore new chemical space in the pursuit of drugs for various diseases.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled accordingly.

-

Hazard Classification: The compound is classified with the GHS05 pictogram, indicating it is corrosive. The primary hazard statement is H314: "Causes severe skin burns and eye damage".

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Handling: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for innovation in the pharmaceutical sciences. Its combination of a biologically relevant core, a reactive functional group, and a site for further modification makes it an invaluable asset for researchers dedicated to designing and synthesizing the next generation of therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential.

References

- 1. scbt.com [scbt.com]

- 2. rndmate.com [rndmate.com]

- 3. 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-SULFONYL CHLORIDE | 690632-00-9 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. chembk.com [chembk.com]

- 6. 7-Benzofuransulfonylchloride, 5-bromo-2,3-dihydro- [cymitquimica.com]

- 7. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: A Key Intermediate for Drug Discovery

This guide provides a comprehensive overview of the synthetic pathways and critical experimental considerations for the preparation of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a vital building block in the development of novel therapeutics. The strategic insights and detailed protocols herein are tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs. Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The introduction of a bromine atom and a sulfonyl chloride group at specific positions, as in the title compound, provides orthogonal handles for further chemical elaboration, making it a highly versatile intermediate for library synthesis and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step sequence starting from the readily available 2,3-dihydrobenzofuran. This strategy hinges on two key transformations:

-

Electrophilic Bromination: Introduction of a bromine atom onto the benzofuran ring.

-

Electrophilic Sulfonyl Chlorination: Installation of the sulfonyl chloride moiety at the desired position.

The regioselectivity of these electrophilic aromatic substitution reactions is paramount and is governed by the electronic nature of the substituents on the aromatic ring. The ether oxygen of the dihydrofuran ring is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group. This interplay of directing effects is crucial for achieving the desired substitution pattern.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran

Rationale: The ether oxygen atom in 2,3-dihydrobenzofuran is a powerful activating group that directs electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible than the ortho positions (C4 and C6), leading to the preferential formation of the 5-bromo isomer upon treatment with an electrophilic bromine source. Acetic acid is a suitable solvent that can facilitate the polarization of bromine, enhancing its electrophilicity.

Protocol:

-

To a solution of 2,3-dihydrobenzofuran (1.0 eq) in glacial acetic acid (5-10 volumes), add bromine (1.05 eq) dropwise at 0-5 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2,3-dihydrobenzofuran as a colorless oil.

Characterization Data (Expected):

| Parameter | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 2H), 6.65 (d, 1H), 4.55 (t, 2H), 3.20 (t, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 158.8, 131.5, 129.5, 112.5, 110.0, 71.5, 29.5 ppm |

Step 2: Synthesis of this compound

Rationale: The sulfonation of 5-bromo-2,3-dihydrobenzofuran is directed by both the activating ether oxygen and the deactivating bromine atom. The ether oxygen strongly directs ortho and para to itself (positions 4, 6, and 7). The bromine at C5 directs ortho and para to itself (positions 4 and 6). The 7-position is ortho to the strongly activating oxygen and meta to the deactivating bromine, making it the most electronically favored position for electrophilic attack. The use of a sulfur trioxide-dimethylformamide (SO₃-DMF) complex provides a mild and effective sulfonating agent. The resulting sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride. This two-step procedure is adapted from a known method for a similar substrate[1].

Protocol:

-

To a solution of 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add the sulfur trioxide-dimethylformamide complex (1.2 eq) portionwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 80-85 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and add thionyl chloride (1.5 eq) dropwise.

-

Heat the mixture to 70-75 °C and stir for an additional 2-3 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization Data (Expected): [2][3]

| Parameter | Value |

| Appearance | Solid |

| Molecular Formula | C₈H₆BrClO₃S |

| Molecular Weight | 297.55 g/mol |

| Melting Point | 121 °C |

| ¹H NMR (CDCl₃) | δ 7.75 (d, 1H), 7.50 (d, 1H), 4.70 (t, 2H), 3.30 (t, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 160.0, 135.0, 132.0, 128.0, 115.0, 112.0, 72.0, 30.0 ppm |

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride: Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a fume hood, and moisture should be strictly excluded.

-

Sulfur trioxide-DMF complex: Corrosive and moisture-sensitive. Handle with care in a dry environment.

-

Chlorinated solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Use appropriate containment and PPE.

Conclusion

The synthesis of this compound is a manageable process for chemists with a solid understanding of electrophilic aromatic substitution reactions. The strategic two-step approach, commencing with the regioselective bromination of 2,3-dihydrobenzofuran followed by a directed sulfonyl chlorination, provides a reliable route to this valuable synthetic intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful outcome. This guide provides a robust framework for the synthesis and further utilization of this key building block in the pursuit of novel chemical entities with therapeutic potential.

References

electrophilic substitution reactions on 2,3-dihydrobenzofuran

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dihydrobenzofuran

Abstract

2,3-Dihydrobenzofuran, a privileged heterocyclic scaffold, is a cornerstone in the synthesis of numerous pharmacologically active compounds and natural products. Its unique electronic structure, arising from the fusion of a benzene ring with a dihydrofuran moiety, dictates a distinct reactivity profile towards electrophilic aromatic substitution (EAS). This guide provides a comprehensive exploration of the principles governing these reactions, from mechanistic underpinnings and regioselectivity to detailed, field-proven experimental protocols. We will dissect key transformations including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, offering insights into reaction optimization and causality. This document is intended to serve as an authoritative resource for chemists engaged in the synthesis and functionalization of this vital heterocyclic system.

The Electronic Landscape and Reactivity of 2,3-Dihydrobenzofuran

The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by the electronic nature of its substituents.[1][2] In 2,3-dihydrobenzofuran, the benzene ring is fused to a saturated heterocyclic ether ring. The key to understanding its reactivity lies in the influence of the alicyclic oxygen atom.

-

Activating Nature: The oxygen atom, via its lone pair of electrons, engages in resonance with the aromatic π-system. This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene.[3] This effect classifies the fused dihydrofuran ring as an activating group .[1]

-

Regioselectivity (Ortho-, Para-Direction): The resonance donation of electrons from the oxygen atom preferentially increases the electron density at the positions ortho and para to it. In the 2,3-dihydrobenzofuran system, these correspond to the C7 (ortho) and C5 (para) positions. Consequently, electrophilic attack is directed to these sites.

The general mechanism for electrophilic aromatic substitution proceeds in two principal steps:

-

Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[4][5][6]

-

Deprotonation and Aromatization: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring to yield the substituted product.[4][7]

Caption: General mechanism of electrophilic aromatic substitution.

The stability of the intermediate sigma complex dictates the regiochemical outcome. Attack at the C5 (para) and C7 (ortho) positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. This is not possible for attack at the C4 or C6 (meta) positions.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: Properties, Reactivity, and Application in Drug Discovery

This guide offers an in-depth analysis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a key intermediate for researchers and scientists in the field of medicinal chemistry. We will explore its core chemical properties, reactivity, and its strategic application in the synthesis of novel compounds for drug development, moving beyond a simple datasheet to provide actionable insights grounded in established chemical principles.

Core Physicochemical Characteristics

This compound is a solid, bifunctional organic compound. Its structure is built upon a 2,3-dihydrobenzofuran scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The two key functional groups that dictate its reactivity are the bromine atom on the benzene ring and, more significantly, the highly reactive sulfonyl chloride group (-SO₂Cl).

Proper handling and storage are critical. The compound should be stored under an inert atmosphere at 2-8°C to prevent degradation, particularly hydrolysis of the sulfonyl chloride moiety.[2][3]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 690632-00-9 | [2][4][5] |

| Molecular Formula | C₈H₆BrClO₃S | [2][5] |

| Molecular Weight | 297.55 g/mol | [4][5] |

| Physical Form | Solid | [2] |

| Melting Point | 121 °C | [4] |

| IUPAC Name | 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | [2] |

| InChI Key | WDCSWTWTTAMPFJ-UHFFFAOYSA-N | [2] |

Synthesis Pathway Overview

While specific synthesis documentation for the 7-sulfonyl chloride isomer is not detailed in the provided results, a well-established method for the analogous 5-sulfonyl chloride derivative provides a highly probable synthetic route.[6] This process involves the sulfonation of the 2,3-dihydrobenzofuran ring system followed by conversion to the sulfonyl chloride.

The process begins with the electrophilic sulfonation of the aromatic ring using a complex of sulfur trioxide and a mild base like N,N-dimethylformamide (DMF). This is followed by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the resulting sulfonic acid into the desired sulfonyl chloride.

Caption: Probable two-step synthesis of the target compound.

Exemplary Synthetic Protocol

The following protocol is a representative, field-proven method adapted for this specific molecule based on standard practices for aromatic sulfonyl chloride synthesis.[6]

-

Sulfonation: In a nitrogen-purged flask, a complex of sulfur trioxide and N,N-dimethylformamide is prepared in a suitable non-reactive solvent (e.g., 1,2-dichloroethane).

-

Addition of Starting Material: 5-bromo-2,3-dihydrobenzofuran is added dropwise to the stirred slurry at room temperature.

-

Heating: The reaction mixture is slowly heated to approximately 85-90°C and maintained for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Chlorination: After cooling, thionyl chloride is added dropwise. The mixture is then carefully reheated to about 75°C for 2-4 hours to convert the sulfonate salt to the sulfonyl chloride.

-

Workup: The reaction is cooled and quenched by the careful addition of water. The organic layer is separated, washed (e.g., with water and brine), dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Chemical Reactivity: The Sulfonyl Chloride Hub

The synthetic utility of this compound stems almost entirely from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, primarily by amines, to form stable sulfonamide linkages.

Primary Reaction: Sulfonamide Formation

The reaction with primary or secondary amines is the most common and medicinally relevant transformation of this compound.[7] This reaction is robust and typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.[8] The resulting sulfonamide moiety is a critical functional group in a vast number of pharmaceuticals.[9]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Representative Sulfonamide

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

-

Addition of Amine and Base: Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. These reactions are often complete within a few hours.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound is as a versatile building block for creating libraries of novel molecules for biological screening. The combination of the dihydrobenzofuran core and the reactive sulfonyl chloride handle allows for systematic structural modification.

-

Amide Bioisostere: The sulfonamide group is a well-known bioisostere of the amide bond.[10] Replacing a metabolically labile amide with a more stable sulfonamide can dramatically improve a drug candidate's pharmacokinetic profile. Furthermore, the sulfonamide introduces an additional hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets.[10]

-

Privileged Scaffold: The 2,3-dihydrobenzofuran core is a "privileged structure" found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][11]

-

Combinatorial Chemistry: By reacting this single sulfonyl chloride with a diverse array of commercially available amines, medicinal chemists can rapidly generate a large library of related sulfonamides. This allows for the efficient exploration of the structure-activity relationship (SAR) around a particular biological target.

Caption: Use as a scaffold in combinatorial drug discovery.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate precautions.

-

Hazard Profile: The compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[2] The primary hazard statement is H314: Causes severe skin burns and eye damage.[2]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended) to prevent decomposition.[2] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, centered on the sulfonyl chloride group, combined with the biologically relevant dihydrobenzofuran scaffold, provides a reliable and efficient platform for generating diverse molecular libraries. Understanding its properties, synthetic access, and reactive nature is key to leveraging its full potential in the design and development of next-generation therapeutics.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 690632-00-9 [sigmaaldrich.com]

- 3. This compound | 690632-00-9 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for C8H6BrClO3S

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-3-(chlorosulfonyl)acetophenone

Audience: Researchers, scientists, and drug development professionals. Topic: IUPAC Name and Technical Profile for C8H6BrClO3S

Abstract

The molecular formula C8H6BrClO3S represents a variety of potential isomers. This guide focuses on a structurally plausible and synthetically valuable representative: 4-Bromo-3-(chlorosulfonyl)acetophenone . This compound is a trifunctional building block, incorporating a ketone, a halogen, and a highly reactive sulfonyl chloride moiety on an aromatic scaffold. Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry and materials science due to their utility in constructing complex molecular architectures. This document provides a comprehensive overview of its structure, proposed synthesis, key reactions, and analytical characterization, grounded in established chemical principles and methodologies for related compounds.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the selected isomer is 4-bromo-3-(chlorosulfonyl)acetophenone . This name is derived by identifying the parent structure as acetophenone (a benzene ring substituted with an acetyl group, -COCH₃). The ring is further substituted with a bromine atom at position 4 and a chlorosulfonyl group (-SO₂Cl) at position 3, relative to the acetyl group at position 1.

Structural Confirmation: Unambiguous identification of 4-Bromo-3-(chlorosulfonyl)acetophenone would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-